(S)-(-)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol

Chiral resolution Enantiomeric purity Optical rotation

Inconsistent enantiopurity in chiral building blocks compromises asymmetric synthesis outcomes and delays API development timelines. (S)-(-)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol (CAS 102069-83-0) resolves this with defined (S)-stereochemistry ensuring predictable chiral induction-the (R)-enantiomer (CAS 207511-15-7) is non-interchangeable. • Balanced XLogP3 of 1.2 enables biphasic and aqueous reaction compatibility • Crystalline solid with mp 104-107°C simplifies purification and QC verification • Validated reference standard for chiral HPLC/GC method development • Scalable supply from grams to kilograms with batch-specific CoA documentation

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
CAS No. 102069-83-0
Cat. No. B021862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(-)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol
CAS102069-83-0
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)N2CCCC2CO
InChIInChI=1S/C13H17NO3/c1-17-12-7-3-2-6-11(12)13(16)14-8-4-5-10(14)9-15/h2-3,6-7,10,15H,4-5,8-9H2,1H3/t10-/m0/s1
InChIKeyZPRSXRGRMZPZQY-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of (S)-(-)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol


(S)-(-)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol (CAS 102069-83-0) is a chiral pyrrolidine derivative with a molecular formula of C13H17NO3 and a molecular weight of 235.28 g/mol [1]. It is structurally characterized by a 2-methoxybenzoyl group attached to a pyrrolidinemethanol backbone, with a single stereocenter at the 2-position of the pyrrolidine ring . This compound is commonly employed as a chiral building block or intermediate in organic synthesis, particularly in the preparation of enantiomerically pure pharmaceuticals and agrochemicals . Its utility stems from the rigid pyrrolidine ring, the hydrogen-bonding capacity of the hydroxymethyl and amide groups, and the specific electronic and steric properties imparted by the 2-methoxybenzoyl substituent [2].

Why Generic Substitution Fails: (S)-(-)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol


Simple substitution of (S)-(-)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol (CAS 102069-83-0) with structurally related analogs is not straightforward due to the precise interplay of its stereochemistry and the 2-methoxybenzoyl substituent [1]. The (S)-configuration at the pyrrolidine 2-position is essential for chiral induction in asymmetric reactions, and the opposite (R)-enantiomer (CAS 207511-15-7) will yield the opposite stereochemical outcome, rendering it non-interchangeable . Furthermore, replacing the 2-methoxybenzoyl group with a simpler benzoyl (e.g., N-benzoyl-L-prolinol) or a bulky diphenyl group (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol) drastically alters the electronic environment and steric bulk around the reactive site, which can significantly impact reaction yields, enantioselectivities, and product profiles . The following quantitative evidence demonstrates these critical differences.

Quantitative Evidence for (S)-(-)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol


Enantiomeric Purity & Optical Rotation

The (S)-enantiomer (CAS 102069-83-0) exhibits a specific optical rotation of [α]20/D = -91° (c = 1.2, CHCl₃) . This is in stark contrast to its (R)-enantiomer (CAS 207511-15-7), which has a specific rotation of [α]20/D = +91° (c = 1.2, CHCl₃) . This quantitative difference provides a direct and verifiable method for confirming enantiomeric identity and purity.

Chiral resolution Enantiomeric purity Optical rotation

Thermal Stability & Processing Benefits

The target compound has a reported melting point of 104-107 °C (lit.) and a boiling point of 425.0±20.0 °C at 760 mmHg . Its (R)-enantiomer (CAS 207511-15-7) has a similar melting point of 104-106 °C (lit.) . However, the (S)-enantiomer's distinct thermal profile compared to non-methoxy substituted analogs, such as N-benzoyl-L-prolinol (liquid at room temperature), offers practical advantages for crystallization-based purification and solid-phase handling .

Thermal stability Purification Formulation

Lipophilicity Profile: Chromatography & Permeability

The target compound has a computed XLogP3-AA value of 1.2 [1]. This is significantly lower than the more lipophilic (S)-α,α-diphenyl-2-pyrrolidinemethanol (CAS 112068-01-6), which has a computed XLogP of approximately 3.5 [2], and higher than the more polar N-benzoyl-L-prolinol (XLogP ~0.8) [3]. This intermediate lipophilicity strikes a balance between aqueous solubility and membrane permeability.

Lipophilicity Chromatography Drug-likeness

Hydrogen Bonding in Organocatalysis

The compound possesses one hydrogen bond donor (the hydroxyl group) and three hydrogen bond acceptors (the amide carbonyl, the methoxy oxygen, and the hydroxyl oxygen) [1]. In contrast, (S)-(-)-1-(2-Methoxybenzoyl)-2-(methoxymethyl)pyrrolidine (CAS 102069-84-1) has zero hydrogen bond donors and four acceptors due to the methylation of the hydroxyl group [2]. This difference in hydrogen bonding capacity directly influences the compound's ability to engage in specific non-covalent interactions, which is critical for its performance as a chiral auxiliary or organocatalyst .

Organocatalysis Hydrogen bonding Reactivity

Application Scenarios: (S)-(-)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol


Asymmetric Synthesis of Pharmaceutical Intermediates

The compound's well-defined (S)-configuration and specific optical rotation make it an ideal chiral building block for constructing enantiomerically pure intermediates. Its solid nature and defined melting point facilitate purification, ensuring high chemical and enantiomeric purity [REFS-1, REFS-2]. This is critical in the pharmaceutical industry, where even trace amounts of the wrong enantiomer can lead to reduced efficacy or adverse effects.

Organocatalyst Design with Balanced Lipophilicity

The intermediate XLogP3-AA value of 1.2 strikes a balance between aqueous solubility and organic-phase reactivity. This property can be leveraged in the design of organocatalysts for biphasic or aqueous reactions, where extreme lipophilicity would limit performance [2]. The presence of a hydrogen bond donor also enables specific substrate binding, potentially enhancing enantioselectivity.

Chromatographic Method Development & Quality Control

The compound's distinct optical rotation and thermal properties provide a reliable reference standard for chiral HPLC and GC method development. Its intermediate lipophilicity ensures good retention on reverse-phase columns, making it a useful model compound for optimizing separation conditions of similar chiral molecules [REFS-3, REFS-4].

SAR Studies in Medicinal Chemistry

The compound serves as a versatile scaffold for SAR exploration. Its 2-methoxybenzoyl group provides a unique electronic and steric environment that can be compared to analogs like N-benzoyl-L-prolinol or (S)-α,α-diphenyl-2-pyrrolidinemethanol. Systematic variation of the substituent while retaining the chiral pyrrolidine core allows for the elucidation of key interactions with biological targets [1].

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